molecular formula C25H21NO4S2 B2901328 1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone CAS No. 850926-59-9

1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone

Cat. No. B2901328
M. Wt: 463.57
InChI Key: BQNINOVRUZPLKQ-UHFFFAOYSA-N
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Description

“1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” is a complex organic compound. However, there is limited information available about this specific compound. It’s worth noting that Sigma-Aldrich provides a similar compound, “2-HYDROXY-1-PHENYL-2-P-TOLYL-ETHANONE”, to early discovery researchers as part of a collection of rare and unique chemicals1.



Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. Unfortunately, specific synthesis methods for “1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” are not readily available in the literature. However, a related compound, “1-phenyl-2-(phenylamino) ethanone”, has been synthesized and used as a core structure in the development of MCR-1 inhibitors2.



Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For the similar compound “2-HYDROXY-1-PHENYL-2-P-TOLYL-ETHANONE”, the linear formula is C15H14O21. However, the specific molecular structure of “1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” is not readily available.



Chemical Reactions Analysis

The chemical reactions involving “1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” are not explicitly mentioned in the literature. However, phenols, which are structurally similar, can undergo several types of reactions, including ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide3.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular weight, melting point, boiling point, solubility, and other characteristics. For the similar compound “2-HYDROXY-1-PHENYL-2-P-TOLYL-ETHANONE”, the molecular weight is 226.2781. However, the specific physical and chemical properties of “1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” are not readily available.


Safety And Hazards

The safety and hazards of a compound are typically determined by its Material Safety Data Sheet (MSDS). Unfortunately, the MSDS for “1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” is not readily available. However, it’s worth noting that all chemicals should be handled with appropriate safety precautions.


Future Directions

The future directions for research on “1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone” are not explicitly mentioned in the literature. However, the emergence of novel psychoactive substances (NPS) has been a continuous and evolving problem for more than a decade. Synthetic cathinones, which are structurally similar to the compound , are one of the most numerous and widespread groups among NPS4. Therefore, it is important to continue developing early warning systems and identifying new compounds so that their widespread can be prevented4.


properties

IUPAC Name

2-[[2-(4-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4S2/c1-17-8-12-20(13-9-17)23-26-24(32(28,29)21-14-10-18(2)11-15-21)25(30-23)31-16-22(27)19-6-4-3-5-7-19/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNINOVRUZPLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)SCC(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-((2-(p-tolyl)-4-tosyloxazol-5-yl)thio)ethanone

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